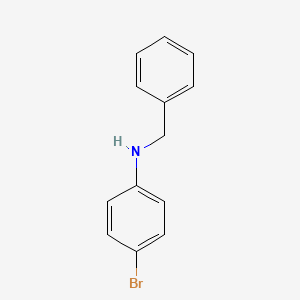

N-benzyl-4-bromoaniline

Vue d'ensemble

Description

N-benzyl-4-bromoaniline is a chemical compound with the CAS Number: 2879-83-6 . It has a molecular weight of 262.15 and its IUPAC name is N-benzyl-N-(4-bromophenyl)amine .

Molecular Structure Analysis

The InChI code for N-benzyl-4-bromoaniline is1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

N-benzyl-4-bromoaniline is a solid .Applications De Recherche Scientifique

Photochemical Benzylic Bromination

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : N-benzyl-4-bromoaniline is used in the photochemical benzylic bromination process, which is one of the most well-used methods within synthetic organic photochemistry .

- Methods of Application : The procedure is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS). This methodology has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates .

- Results or Outcomes : The development of a p-methoxybenzyl bromide generator for PMB protection was successfully demonstrated on a pharmaceutically relevant intermediate on 11 g scale, giving 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

Crystal Structure Analysis

- Scientific Field : Crystallography

- Application Summary : N-benzyl-4-bromoaniline is used in the study of crystal structures, polymorphism, Hirshfeld surface, fluorescence, and two-photon absorption .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves X-ray diffraction techniques to determine the crystal structure .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Heck Cross-Coupling Reactions

- Scientific Field : Organic Chemistry

- Application Summary : N-benzyl-4-bromoaniline can serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .

- Methods of Application : The reaction is carried out with vinyl derivatives and aryl halides such as 4-Bromoaniline. The Pd NCs@COFs catalyst demonstrates high efficiency in promoting carbon-carbon (C-C) bond formation, achieving complete conversion (100%) when used .

- Results or Outcomes : This process is significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

Mannich Reactions

- Scientific Field : Organic Chemistry

- Application Summary : 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves the reaction of an amine, a carbonyl compound, and a donor of CH2 (such as formaldehyde) .

- Results or Outcomes : These processes are significant in producing pharmaceuticals and complex organic molecules .

Synthesis of Protected Aniline Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : The synthesis of N-benzyl-4-bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent. This protected form is useful in various chemical syntheses .

- Methods of Application : The key step in this synthesis is the N-TBS (tert-butylsilyl) protection of the aniline nitrogen atom. This process is achieved under exceptionally mild conditions, utilizing methyllithium as a deprotonating agent to activate the aniline nitrogen for subsequent reaction with the TBS-Cl (tert-butylsilyl chloride). The reaction takes place in 2-methyltetrahydrofuran (2-MeTHF), which serves as an eco-friendly alternative to the traditional solvent tetrahydrofuran (THF) .

- Results or Outcomes : Following the N-TBS protection, the 4-bromoaniline derivative can be further manipulated as needed for various chemical syntheses. If the protecting group needs to be removed, an efficient method is available where the N-TBS-anilines are treated with silica gel in a mixture of ethanol and water, allowing for the cleavage of the TBS group and regeneration of the free aniline .

Multistep Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : N-benzyl-4-bromoaniline can be used in multistep synthesis processes, where it undergoes a series of reactions including nitration, conversion from the nitro group to an amine, and bromination .

- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves a series of reactions where a meta directing group is utilized .

- Results or Outcomes : These processes are significant in producing complex organic molecules .

Safety And Hazards

Propriétés

IUPAC Name |

N-benzyl-4-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLKZLKCCRFAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359398 | |

| Record name | N-benzyl-4-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-bromoaniline | |

CAS RN |

2879-83-6 | |

| Record name | N-benzyl-4-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

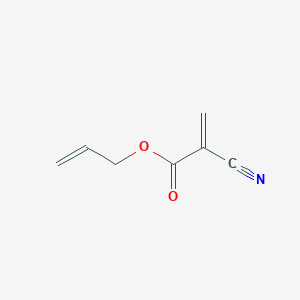

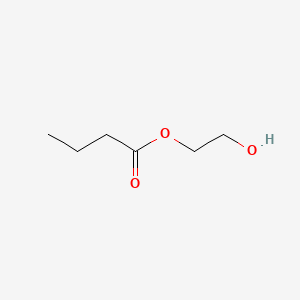

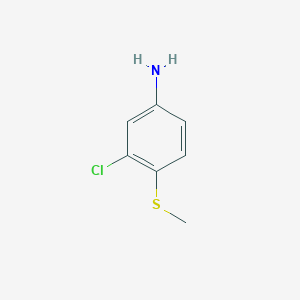

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)

![Benzo[b]thiophen-3(2H)-one, 6-chloro-4-methyl-](/img/structure/B1607259.png)

![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine](/img/structure/B1607266.png)